![molecular formula C22H29N5O2S B15206800 N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl and methoxy groups: These groups are introduced through alkylation and methylation reactions, respectively.
Coupling of the phenyl and triazolopyrimidine moieties: This step often involves a condensation reaction under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)butanamide
- N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pentanamide
Uniqueness
The uniqueness of N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide lies in its specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H29N5O2S |
|---|---|
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
N-(5-tert-butyl-2-methoxyphenyl)-3-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C22H29N5O2S/c1-13-16(14(2)27-20(23-13)25-21(26-27)30-7)9-11-19(28)24-17-12-15(22(3,4)5)8-10-18(17)29-6/h8,10,12H,9,11H2,1-7H3,(H,24,28) |
Clave InChI |
WJSQNLNGUJGUII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



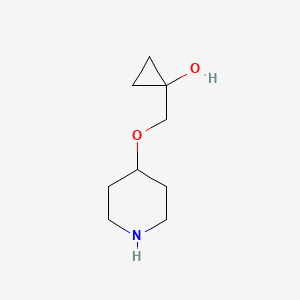

![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
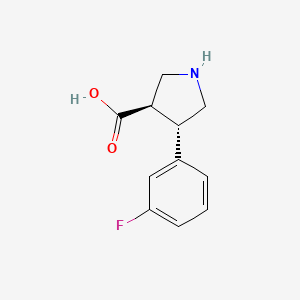
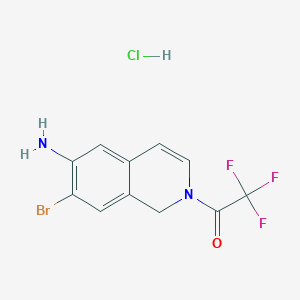

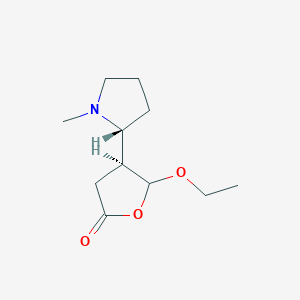

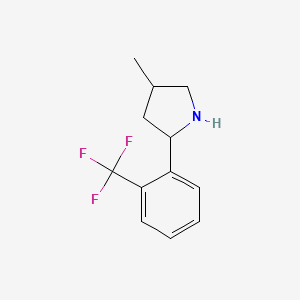
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
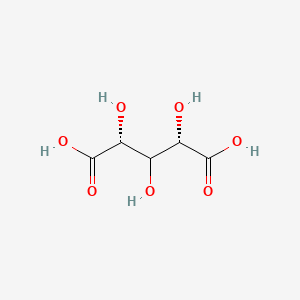
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
